1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S and a molar mass of 224.32 g/mol It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 5-ethoxy-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Similar in structure but contains a morpholine ring instead of an ethoxy group.
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone: Contains an ethoxyphenyl group but differs in the rest of the structure.
Uniqueness
1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(5-ethoxy-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-4-11(13)10-8-9(14-5-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
FFHSXGKSRYQDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC)SC |
Origin of Product |
United States |
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